An In-Depth Technical Guide to 2-Chloro-1-cyclopropylbutane-1,3-dione
An In-Depth Technical Guide to 2-Chloro-1-cyclopropylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated β-dicarbonyl compound featuring a cyclopropyl group. This molecule holds potential interest for researchers in synthetic and medicinal chemistry due to the unique combination of its structural motifs. The cyclopropyl group is a well-known bioisostere for a phenyl ring or a double bond and can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. The α-chloro-β-dicarbonyl moiety is a reactive functional group that can participate in various chemical transformations, making it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and potential applications of 2-Chloro-1-cyclopropylbutane-1,3-dione.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉ClO₂ | PubChem[1] |
| Molecular Weight | 160.60 g/mol | PubChem[1] |
| IUPAC Name | 2-chloro-1-cyclopropylbutane-1,3-dione | PubChem[1] |
| CAS Number | 473924-31-1 | PubChem[1] |
| Canonical SMILES | CC(=O)C(C(=O)C1CC1)Cl | PubChem[1] |
| InChI | InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3 | PubChem[1] |
| Appearance | Not Available | Guidechem[2] |
Experimental Protocols
Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione
The synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione can be achieved via the electrophilic chlorination of its precursor, 1-cyclopropylbutane-1,3-dione. A plausible experimental protocol is detailed below.
Reaction:
1-cyclopropylbutane-1,3-dione + SO₂Cl₂ → 2-Chloro-1-cyclopropylbutane-1,3-dione + SO₂ + HCl
Materials:
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1-cyclopropylbutane-1,3-dione
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Sulfuryl chloride (SO₂Cl₂)
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Dichloromethane (CH₂Cl₂), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in anhydrous dichloromethane under an argon or nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by slowly adding saturated sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Chloro-1-cyclopropylbutane-1,3-dione.
Reactivity and Potential Applications
The reactivity of 2-Chloro-1-cyclopropylbutane-1,3-dione is dominated by the electrophilic nature of the carbon bearing the chlorine atom and the acidic nature of the proton at the α-position (if present in the enol tautomer).
Nucleophilic Substitution
The chlorine atom can be displaced by a variety of nucleophiles, providing a route to a diverse range of substituted 1,3-diones. This makes the compound a potentially useful building block in organic synthesis.
Medicinal Chemistry and Drug Development
The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects. The dicarbonyl moiety is present in numerous biologically active compounds and can act as a metal chelator or a Michael acceptor. The combination of these features in 2-Chloro-1-cyclopropylbutane-1,3-dione suggests its potential as a scaffold for the development of novel therapeutic agents. For instance, β-dicarbonyl-containing compounds have been investigated as inhibitors of various enzymes.
Biological Activity Screening Workflow
A generalized workflow for screening the biological activity of 2-Chloro-1-cyclopropylbutane-1,3-dione is presented below. This workflow outlines the initial steps from in vitro assays to more complex cellular and in vivo studies.
Conclusion
2-Chloro-1-cyclopropylbutane-1,3-dione is a molecule with interesting structural features that suggest its utility in both synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers interested in exploring its properties and potential applications. The provided synthetic protocol offers a starting point for its preparation, and the outlined reactivity and screening workflows can guide further investigation into its chemical and biological significance. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.
